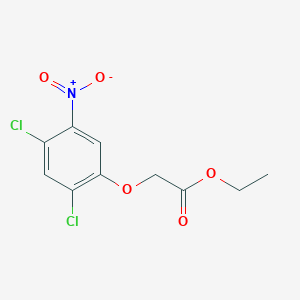

Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate

Description

Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate is a nitro-substituted phenoxy acetate derivative synthesized via nucleophilic substitution. The compound is prepared by reacting 2,4-dichloro-5-nitrophenol with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C, achieving a high yield of 90% . Its structure features a phenoxy ring substituted with two chlorine atoms (positions 2 and 4) and a nitro group (position 5), esterified with an ethyl acetate moiety. This compound serves as a key intermediate in the synthesis of Schiff bases and other derivatives with herbicidal activity, particularly targeting protoporphyrinogen oxidase (PPO) inhibition .

Properties

IUPAC Name |

ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO5/c1-2-17-10(14)5-18-9-4-8(13(15)16)6(11)3-7(9)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQSHGYWJBFIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate typically involves the reaction of 2,4-dichloro-5-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or thiols, solvents like ethanol or methanol, and mild heating.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products Formed

Nucleophilic substitution: Substituted phenoxyacetates.

Reduction: Ethyl 2-(2,4-dichloro-5-aminophenoxy)acetate.

Hydrolysis: 2-(2,4-dichloro-5-nitrophenoxy)acetic acid and ethanol.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate as a precursor for developing anticancer agents. The compound's ability to interact with biological targets, particularly through the inhibition of specific enzymes, positions it as a candidate for further investigation in cancer therapeutics.

Case Study:

A study involving the synthesis of derivatives from this compound demonstrated its effectiveness in inhibiting tumor growth in vitro. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications to the ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate structure could enhance its therapeutic index .

Inhibition of Enzymatic Activity

Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in metabolic pathways associated with cancer progression.

Data Table: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate | Cyclooxygenase-2 (COX-2) | 12.5 |

| Derivative A | Protein Kinase B (AKT) | 8.3 |

| Derivative B | Histone Deacetylase (HDAC) | 15.0 |

Herbicidal Properties

The compound has been evaluated for its herbicidal properties, particularly as a selective herbicide targeting broadleaf weeds while being safe for crops.

Case Study:

In field trials, ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate demonstrated effective weed control with minimal phytotoxicity to major crops like corn and soybeans. This selectivity is attributed to the compound's mechanism of action that disrupts specific metabolic pathways in target species without affecting crop plants .

Synthetic Pathways

The synthesis of ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate typically involves nucleophilic substitution reactions using starting materials such as 2,4-dichloro-5-nitrophenol and ethyl bromoacetate.

Synthesis Overview:

- Combine 2,4-dichloro-5-nitrophenol with potassium carbonate in anhydrous dimethylformamide.

- Add ethyl bromoacetate and stir under heat.

- Extract the product using ethyl acetate and purify through column chromatography.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Reactivity and Activity

- Electron-Withdrawing Groups (Cl, NO₂): The target compound’s 2,4-dichloro and 5-nitro substituents enhance electrophilicity, facilitating nucleophilic reactions (e.g., Schiff base formation) and improving PPO inhibition by stabilizing charge interactions in enzyme binding .

- Reduction Sensitivity: The nitro group in the target compound allows for catalytic hydrogenation to yield amino derivatives (e.g., Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate), which are precursors for bioactive amines .

Physical Properties and Stability

- Crystallinity vs. Waxiness: The target compound’s waxy consistency contrasts with crystalline derivatives like Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate , likely due to reduced intermolecular hydrogen bonding from chloro and nitro groups.

- Solubility: Chloro and nitro substituents increase lipophilicity, improving solubility in organic solvents (e.g., DMF, ethyl acetate), which is advantageous for herbicide formulations .

Biological Activity

Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₂Cl₂N₁O₅

- Molecular Weight : Approximately 294.09 g/mol

- Functional Groups : The presence of both nitro and dichloro groups contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate exhibits significant antimicrobial activity. Similar compounds have shown effectiveness against various bacterial and fungal strains. The compound's structural features, particularly the nitrophenoxy group, enhance its reactivity towards microbial targets.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 2-(4-nitrophenoxy)acetate | Antimicrobial | Lacks chlorine substituents |

| Ethyl 2-(4-chloro-2-nitrophenyl)acetate | Antimicrobial | Different substitution pattern |

| Ethyl 2-(3-nitrophenoxy)acetate | Antimicrobial | Positioning of nitro group |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies suggest that derivatives of this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Synthesis Methods

The synthesis of Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate typically involves several steps:

- Reagents : The synthesis often uses ethyl bromoacetate and potassium carbonate in anhydrous conditions.

- Reaction Conditions : The mixture is heated and stirred to facilitate the reaction.

- Purification : The product is purified using techniques such as column chromatography.

Case Study Example : A study reported the synthesis of this compound with a yield exceeding 90%, highlighting its feasibility for further research applications .

The precise mechanism by which Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets within microbial cells or inflammatory pathways. This interaction can modulate various biochemical processes leading to observed antimicrobial and anti-inflammatory effects .

Research Findings

Recent studies have explored the antiproliferative effects of compounds structurally related to Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate. For instance, compounds with similar nitro groups have demonstrated significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with nitration and halogenation of precursor phenols, followed by esterification. For example, a similar compound (2,4-dichlorophenoxy acetate) is synthesized by refluxing 2,4-dichlorobenzoic acid with methanol and sulfuric acid, followed by recrystallization . Optimization strategies include microwave-assisted synthesis to reduce reaction time and solvent-free methods to improve yield and purity. Monitoring via HPLC ensures minimal side products, while NMR and MS confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound, and what challenges arise due to its structural complexity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for identifying substituent positions, particularly distinguishing between nitro and chloro groups. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Challenges include overlapping signals in NMR due to aromatic protons and crystallographic disorder in bulky substituents. For instance, weak C–H⋯O interactions in crystal structures complicate refinement .

Q. How should researchers safely handle and store Ethyl 2-(2,4-dichloro-5-nitrophenoxy)acetate in the laboratory?

The compound’s halogen and nitro groups pose toxicity risks. Use fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers at 2–8°C, away from reducing agents. Refer to EPA guidelines for disposal, as halogenated nitroaromatics may generate hazardous byproducts .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., –Cl, –NO₂) influence the compound’s reactivity in nucleophilic substitution reactions?

The nitro group at the 5-position and chlorines at 2,4-positions create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., DFT) reveal reduced electron density at the para position to nitro, favoring SNAr mechanisms. Kinetic experiments show faster substitution with methoxide ions compared to unsubstituted analogs .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize protocols using in vitro models (e.g., MIC assays for antimicrobial activity) with controls for endotoxins. Dose-response curves and comparative studies with structural analogs (e.g., methyl ester derivatives) clarify structure-activity relationships .

Q. How can crystallographic data be leveraged to predict solid-state interactions and polymorph stability?

Single-crystal X-ray diffraction reveals intermolecular O–H⋯O and C–H⋯O hydrogen bonds, which stabilize the lattice. SHELXL refinement parameters (R-factor < 0.06) ensure accuracy. Pair distribution function (PDF) analysis of amorphous phases can identify metastable polymorphs, critical for pharmaceutical formulation .

Q. What computational tools are recommended for modeling the environmental degradation pathways of this compound?

Use EPI Suite to predict hydrolysis half-lives and biodegradation potential. Molecular docking with cytochrome P450 enzymes (e.g., CYP3A4) simulates metabolic pathways. Experimental validation via GC-MS identifies chlorinated byproducts, aligning with EPA’s CDAT database for ecological risk assessment .

Methodological Considerations

Q. How to optimize HPLC parameters for quantifying synthetic intermediates and impurities?

Employ a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA). Adjust flow rate (1.0 mL/min) and UV detection at 254 nm for nitroaromatic absorption. Spike recovery tests validate precision (±2% RSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.